Diaceton-alpha-D-mannofuranose

Descripción general

Descripción

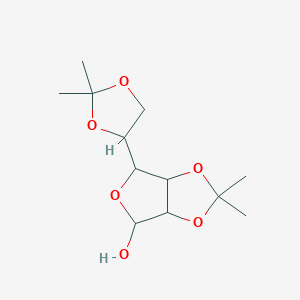

Diaceton-alpha-D-mannofuranose, also known as 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose, is a derivative of mannose, a naturally occurring monosaccharide. This compound is characterized by its acetyl groups attached to the hydroxyl groups of the mannose ring. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is often used as a building block in the synthesis of more complex carbohydrates and glycoconjugates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diaceton-alpha-D-mannofuranose is typically synthesized from D-mannose through a series of chemical reactions. The process involves the protection of the hydroxyl groups of D-mannose by reacting it with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction forms the diacetonide derivative, which is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Diaceton-alpha-D-mannofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl groups

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted mannofuranose derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

Diaceton-alpha-D-mannofuranose is widely used in organic synthesis as a glycosyl donor due to its ability to participate in glycosylation reactions. This is particularly useful for the synthesis of complex carbohydrates and glycopolymers, which have applications in drug design and development.

Medicinal Chemistry

The compound has shown promise in drug delivery systems. Its derivatives are being explored for their potential to enhance drug solubility and bioavailability. For instance, mannofuranoside derivatives have demonstrated significant antimicrobial activity against various pathogens .

Biochemical Studies

In biochemistry, this compound serves as a model compound for studying the interactions between sugars and proteins, particularly in the context of glycoprotein synthesis and function. Its role in cellular processes makes it essential for understanding disease mechanisms related to carbohydrate metabolism.

Material Science

The compound is also utilized in the development of biodegradable materials. Its incorporation into polymer matrices can improve the mechanical properties and environmental sustainability of materials used in packaging and other applications.

Antimicrobial Activity

Recent studies have synthesized various mannofuranoside derivatives from this compound, testing their efficacy against common pathogens. The results indicate varying levels of antimicrobial activity, showcasing their potential as therapeutic agents .

Table 1: Antimicrobial Activity of Mannofuranoside Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | Staphylococcus aureus | 32 µg/mL |

| C2 | Escherichia coli | 16 µg/mL |

| C3 | Bacillus subtilis | 8 µg/mL |

| C4 | Candida albicans | 64 µg/mL |

Application in Drug Delivery

Research has indicated that this compound can enhance the delivery of therapeutic agents by improving their solubility and stability. This has been particularly noted in formulations aimed at targeting specific tissues or cells .

Mecanismo De Acción

The mechanism of action of Diaceton-alpha-D-mannofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to release mannose, which participates in various metabolic pathways. The compound’s acetyl groups can also undergo hydrolysis, releasing acetone and mannose .

Comparación Con Compuestos Similares

Diaceton-alpha-D-mannofuranose is unique due to its specific structure and properties. Similar compounds include:

Diaceton-alpha-D-glucofuranose: Similar in structure but derived from glucose.

Diaceton-alpha-D-galactofuranose: Derived from galactose and has different stereochemistry.

Diaceton-alpha-D-fructofuranose: Derived from fructose and has a different ring structure .

These compounds share similar synthetic routes and applications but differ in their specific chemical and biological properties.

Actividad Biológica

Diaceton-alpha-D-mannofuranose (CAS Number: 7757-38-2) is a carbohydrate derivative known for its role in synthetic organic chemistry rather than exhibiting direct biological activity itself. This article explores its biological relevance, particularly in the synthesis of biologically active compounds, as well as its applications in pharmaceutical development.

This compound is a protected form of D-mannose characterized by two isopropylidene groups that shield its hydroxyl functionalities. Its molecular formula is . The synthesis typically involves protecting the hydroxyl groups of D-mannose, which enhances the stability and reactivity of the compound during chemical transformations.

Synthesis Steps:

- Protection of Hydroxyl Groups : D-mannose is treated with acetone in the presence of an acid catalyst to form diacetonide.

- Purification : The product is purified through crystallization or chromatography.

Biological Activity and Applications

While this compound does not exhibit significant biological activity on its own, it serves as a precursor in synthesizing various biologically active compounds. Its derivatives are utilized in developing pharmaceuticals, including antibiotics and antiviral agents.

Role in Pharmaceutical Synthesis

- Glycosides and Carbohydrates : this compound is instrumental in synthesizing complex carbohydrates and glycosides that may possess therapeutic properties. For instance, it can be converted into C-glycosides, which have shown potential in drug development due to their stability and bioactivity .

- Antimicrobial Activity : Research indicates that derivatives of this compound can enhance the antimicrobial properties of certain macromolecules. For example, when used as a targeting moiety in guanidinium-based antimicrobial macromolecules, it improves bacterial targeting and efficacy against multi-drug resistant strains .

Case Studies

-

Antimicrobial Macromolecules :

- A study demonstrated that guanidinium-functionalized polymers incorporating sugar moieties like this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The polymers showed low toxicity to mammalian cells, making them promising candidates for antibiotic development .

- Synthesis of Bioactive Compounds :

Comparative Analysis of Related Compounds

| Compound Name | Description | Biological Activity |

|---|---|---|

| Diacetone-D-mannose | Another derivative with similar protective groups but different reactivity profiles. | Limited direct biological activity. |

| D-Mannose diacetonide | Similar structure with potential differences in reactivity and application. | Used in glycosylation reactions. |

| Diisopropylidenemannofuranose | Contains similar protective groups but differs in stereochemistry and potential applications. | Not extensively studied for activity. |

Propiedades

IUPAC Name |

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCLCNPTZHVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14131-84-1, 7757-38-2 | |

| Record name | NSC89873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What is 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose and what is it primarily used for?

A1: 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose, also known as diacetone-alpha-D-mannofuranose, is a protected form of the sugar D-mannose. It is frequently utilized as a starting material or building block in organic synthesis, particularly in carbohydrate chemistry. [, , , , ]

Q2: What are the structural characteristics of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A2: This compound has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol. [] Its structure incorporates two isopropylidene protecting groups, which are crucial for its use in selective chemical transformations. [, , , ]

Q3: Why are the isopropylidene groups important in this molecule?

A3: The isopropylidene groups in 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose serve as protecting groups. They temporarily mask the reactivity of specific hydroxyl groups, allowing for regioselectivity in subsequent chemical reactions. This is essential for achieving the desired product in multi-step syntheses. [, , , ]

Q4: What are some examples of how 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose has been used in synthesis?

A4: This compound has been employed in various synthetic applications, including:

- Glycosylation reactions: It can be converted to reactive intermediates for the formation of glycosidic bonds, leading to the synthesis of complex oligosaccharides and glycoconjugates. []

- Synthesis of chiral spiroacetals: It serves as a precursor for the preparation of chiral spiroacetals, important structural motifs found in numerous natural products. []

- Synthesis of ovalicin: It is a key starting material in a reported synthesis of ovalicin, a potent anti-angiogenic compound. []

- Development of glycosidase inhibitors: Derivatives of this compound have been explored as potential glycosidase inhibitors, which are of interest for therapeutic applications. []

- Creation of mannose-based nanoparticles: It can be incorporated into polymers for the development of nanoparticles with applications in bioseparation, such as the purification of lectins. []

Q5: How does the structure of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose influence its reactivity?

A5: The presence and position of the isopropylidene groups dictate the reactivity of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. These protecting groups can be selectively removed under specific conditions, exposing the underlying hydroxyl groups for further reactions. [, , ]

Q6: Are there any studies on the conformational behavior of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A6: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformational dynamics of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose in solution. These studies provided insights into the orientation of the anomeric hydroxyl group, ring puckering, and internal rotations within the molecule. [, , ]

Q7: Have there been any computational studies on 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A7: While specific computational studies on this compound are not explicitly mentioned in the provided abstracts, computational tools like molecular modeling and simulations are routinely used in carbohydrate chemistry. These tools can be employed to predict reactivity, analyze conformations, and guide the design of new synthetic strategies.

Q8: Are there alternative compounds to 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose in specific synthetic applications?

A8: Yes, depending on the specific synthetic goal, other protected forms of D-mannose or even different sugar derivatives can be employed. The choice of starting material depends on factors such as the desired stereochemistry, required protecting group strategy, and overall synthetic efficiency. [, , ]

Q9: What analytical techniques are commonly employed to characterize and monitor reactions involving 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A9: Various analytical techniques are crucial for studying reactions with this compound, including:

- Spectroscopic methods: NMR spectroscopy (1H NMR and 13C NMR) is essential for structural characterization, while FTIR spectroscopy is useful for identifying functional groups. [, , , ]

- Chromatographic techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable for monitoring reaction progress and purity of synthesized compounds. []

- Mass spectrometry: Mass spectrometry helps determine molecular weight and can be coupled with other techniques for structural elucidation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.